Krb27nuv4B, with the Chemical Abstracts Service number 92850-02-7, is a compound primarily classified as N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine. This compound is notable for its applications in organic synthesis and coordination chemistry, serving as a building block and ligand in various chemical reactions. It has garnered interest in biological studies for its potential neuroprotective effects and its role as a monoamine oxidase inhibitor, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.
The synthesis of Krb27nuv4B can be achieved through several methods, with a focus on solvent-free synthetic approaches. The most common techniques include:
In industrial settings, large-scale production typically employs controlled A3 coupling reactions to ensure high yield and purity. The use of recyclable catalysts enhances the sustainability of the process, making it more environmentally friendly.
The molecular structure of Krb27nuv4B can be described by its molecular formula and molecular weight of 209.29 g/mol. Its IUPAC name is N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine.
Property | Value |
---|---|
CAS Number | 92850-02-7 |
Molecular Formula | C15H15N |
Molecular Weight | 209.29 g/mol |
IUPAC Name | N,N-bis(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine |
InChI | InChI=1S/C15H15N/c1-3-11... |
InChI Key | UOLUPBDKXZXUBM-UHFFFAOYSA-N |
Canonical SMILES | C#CCN(CC#C)C1CCC2=CC=CC=C12 |
The structure features dual propargyl groups that enhance its binding affinity to monoamine oxidase-B enzymes.
Krb27nuv4B participates in various chemical reactions including:
Common reagents and conditions for these reactions include:
The mechanism of action for Krb27nuv4B primarily involves its inhibition of monoamine oxidase-B enzymes. By preventing the breakdown of neurotransmitters such as dopamine, it exerts neuroprotective effects that are significant in the treatment of neurodegenerative diseases. This action is particularly relevant in conditions like Parkinson's disease where dopamine levels are critical.
Krb27nuv4B exhibits several notable physical properties:
Chemical properties include:
Krb27nuv4B has diverse applications across various scientific fields:
The compound's unique structural features make it a valuable asset in both research and industrial applications, highlighting its significance in advancing chemical sciences.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: